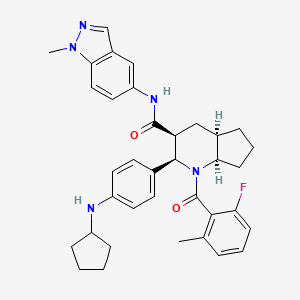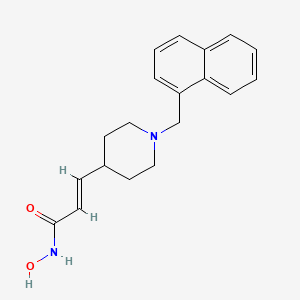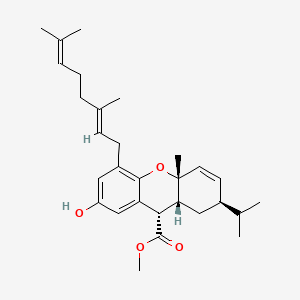
Glabralide C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glabralide C is a meroterpenoid compound that can be isolated from the plant Sarcandra glabra. It belongs to the class of terpenoids, which are known for their diverse biological activities. The molecular formula of this compound is C29H40O4, and it has a molecular weight of 452.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glabralide C involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the core terpenoid structure followed by the introduction of functional groups through various chemical reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound can be achieved through extraction from Sarcandra glabra using methods like supercritical fluid extraction. This method involves the use of supercritical carbon dioxide modified with ethanol to extract the compound efficiently. The extracted product is then purified through processes like alcohol precipitation and adsorption chromatography .
Chemical Reactions Analysis
Types of Reactions: Glabralide C undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Glabralide C has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of Glabralide C involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
- Glabralide A
- Glabralide B
- Glabridin
Comparison: Glabralide C is unique due to its specific structural features and biological activities. Compared to Glabralide A and B, this compound has different functional groups that contribute to its distinct chemical reactivity and biological properties. Glabridin, another compound from Glycyrrhiza glabra, shares some similarities in terms of biological activities but differs significantly in its chemical structure .
Properties
Molecular Formula |
C29H40O4 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
methyl (2R,4aR,9S,9aR)-5-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxy-4a-methyl-2-propan-2-yl-1,2,9,9a-tetrahydroxanthene-9-carboxylate |
InChI |
InChI=1S/C29H40O4/c1-18(2)9-8-10-20(5)11-12-22-15-23(30)17-24-26(28(31)32-7)25-16-21(19(3)4)13-14-29(25,6)33-27(22)24/h9,11,13-15,17,19,21,25-26,30H,8,10,12,16H2,1-7H3/b20-11+/t21-,25-,26-,29-/m1/s1 |
InChI Key |
MQIWJNPHYIQWGN-FQPCWDACSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@@H]2[C@@H](C3=CC(=CC(=C3O[C@@]2(C=C1)C)C/C=C(\C)/CCC=C(C)C)O)C(=O)OC |
Canonical SMILES |
CC(C)C1CC2C(C3=CC(=CC(=C3OC2(C=C1)C)CC=C(C)CCC=C(C)C)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)

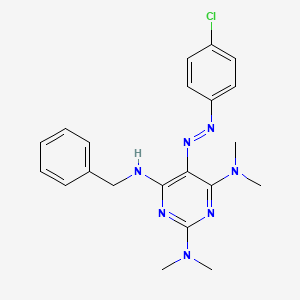
![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)
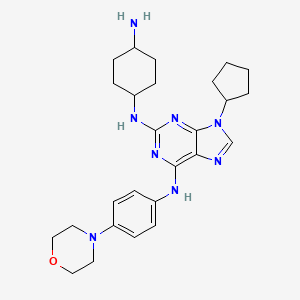
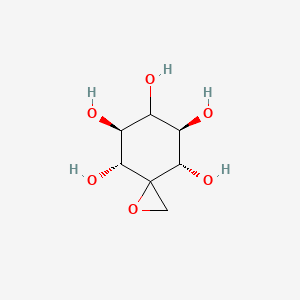
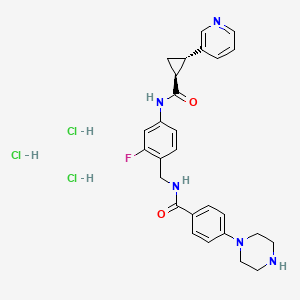

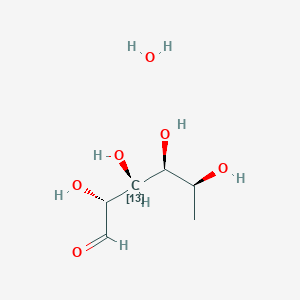
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
